amidas de ácido carboxílico primario

Primary carboxylic acid amides are a class of organic compounds that feature an amide functional group attached to a primary (1°) carbon atom. These molecules are widely used in various applications due to their versatile chemical properties and structural diversity. Typically, they can be derived from the reaction between a carboxylic acid and an amine where one hydrogen atom on the amine is replaced by the carboxyl group.

Primary carboxylic acid amides exhibit excellent solubility in polar solvents and poor solubility in non-polar organic solvents, which makes them suitable for applications requiring specific solubility characteristics. They are often employed as intermediates in pharmaceuticals, agrochemicals, and polymer synthesis. Additionally, these compounds can act as stabilizers, surfactants, or crosslinking agents due to their amide functionality.

Structurally, the presence of a carboxyl group allows for potential derivatization, enhancing their reactivity and enabling the formation of various esters, anhydrides, and other derivatives. Primary carboxylic acid amides are also known for their ability to form hydrogen bonds, contributing to their biological activity in certain contexts.

Overall, primary carboxylic acid amides represent a valuable class of molecules with wide-ranging applications across multiple industries, driven by their unique chemical properties and functional diversity.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

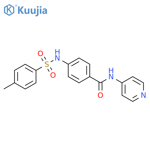

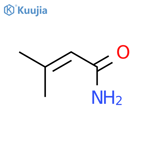

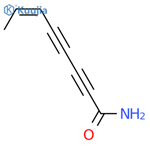

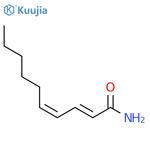

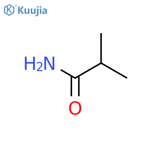

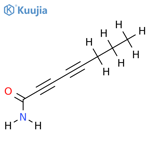

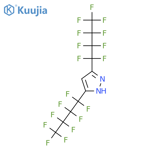

|

3-methylbut-2-enamide | 4479-75-8 | C5H9NO |

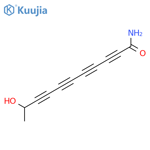

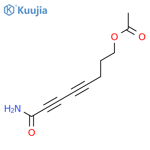

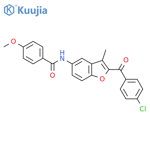

|

6-Octene-2,4-diynoic acid; (E)-form, Amide | 1086248-47-6 | C8H7NO |

|

2,4-Decadienamide,(2E,4Z)- | 149764-39-6 | C10H17NO |

|

Isobutyramide | 563-83-7 | C4H9NO |

|

2,4,6,8-Undecatetraynamide,10-hydroxy- | 83475-37-0 | C11H7NO2 |

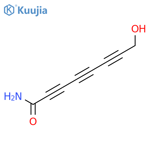

|

8-hydroxyocta-2,4,6-triynamide | 544-44-5 | C8H5NO2 |

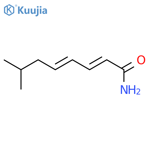

|

2,4-Octadienamide, 7-methyl-, (2E,4E)- | 918637-54-4 | C9H15NO |

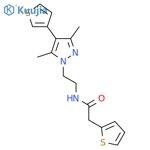

|

agrocybyne A | 1356929-24-2 | C8H9NO |

|

8-amino-8-oxoocta-4,6-diynyl acetate | 1356929-30-0 | C10H11NO3 |

Literatura relevante

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

Proveedores recomendados

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

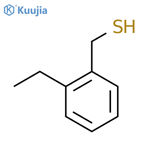

-

(2-Ethylphenyl)methanethiol Cas No: 7341-26-6

(2-Ethylphenyl)methanethiol Cas No: 7341-26-6 -

-

-